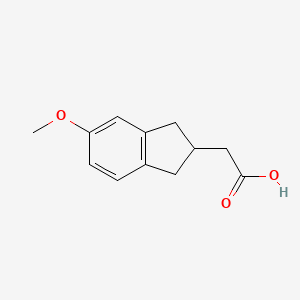

2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid

Description

Properties

CAS No. |

78698-48-3 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid |

InChI |

InChI=1S/C12H14O3/c1-15-11-3-2-9-4-8(6-12(13)14)5-10(9)7-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) |

InChI Key |

VKXDSGNKQHBEPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(C2)CC(=O)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Formation of 5-Methoxy-1-Indanone Cyanohydrin

The synthesis begins with 5-methoxy-1-indanone, a bicyclic ketone derivative. Treatment with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate, zinc iodide, or aluminum trichloride) at 70–120°C yields the corresponding cyanohydrin. This step introduces both hydroxyl and cyano groups at the ketone’s α-position, forming 5-methoxy-1-indanone-cyanohydrin.

Key Reaction Conditions:

-

Catalyst : SnCl₂ (1–2 equiv)

-

Acid : HCl (concentrated) and CH₃COOH (glacial)

-

Temperature : 80–110°C

-

Time : 6–12 hours

Esterification and Alkylation Pathway

Demethylation of the Methoxy Group

2,3-Dihydro-5-methoxy-1H-inden-1-carboxylic acid is treated with hydrobromic acid (HBr) at 130°C to remove the methyl group from the methoxy substituent, yielding 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylic acid. This step increases the compound’s reactivity for subsequent esterification.

Esterification with Methanol

The hydroxy-carboxylic acid reacts with methanol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions. This produces methyl 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylate, an ester intermediate.

Reaction Conditions:

-

Catalyst : PTSA (0.1–0.5 equiv)

-

Solvent : Excess methanol

-

Temperature : 65–80°C (reflux)

-

Time : 4–8 hours

Alkylation and Hydrolysis to Acetic Acid

The ester undergoes alkylation with a two-carbon alkylating agent (e.g., chloroethyl tosylate) in methylethyl ketone (MEK) using potassium carbonate (K₂CO₃) as a base. Subsequent hydrolysis of the alkylated ester under acidic or basic conditions yields 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid.

Direct Synthesis via Methyl Ester Hydrolysis

Preparation of Methyl 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetate

As reported in PubChem (CID 71710973), the methyl ester derivative is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling. For example, reacting 5-methoxy-2,3-dihydro-1H-indene with methyl bromoacetate in the presence of a Lewis acid (e.g., AlCl₃) introduces the acetic acid side chain as an ester.

Saponification to Acetic Acid

The ester is hydrolyzed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) to yield the target compound.

Reaction Conditions:

-

Base : 2M NaOH (for saponification)

-

Acid : 6M HCl (for acid hydrolysis)

-

Temperature : 25–100°C

-

Time : 2–24 hours

Comparative Analysis of Methods

Chemical Reactions Analysis

2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile compound in organic synthesis.

Chemical Reactions:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms alcohols or other reduced forms.

- Substitution : Introduces different functional groups into the molecule.

Biology

The compound has shown potential in biological assays, particularly in its activity against specific enzymes and receptors. Research indicates that it may have anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Reduces inflammation in models of arthritis |

| Enzyme inhibition | Potential activity against certain enzymes |

Medicine

Research has highlighted the potential of 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid as an anti-inflammatory agent. In vivo studies have demonstrated its efficacy in reducing symptoms associated with inflammatory conditions.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid in a murine model of arthritis. The administration of the compound resulted in significant reductions in paw swelling and histological evidence of decreased inflammation compared to control groups. This suggests its potential therapeutic use in treating inflammatory diseases.

Case Study 2: Enzyme Inhibition

Another study explored the compound's ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated that 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid effectively reduced enzyme activity, further supporting its role as a potential anti-inflammatory agent.

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical and agrochemical industries. Its unique chemical structure allows for modifications that can enhance efficacy and specificity for various biological targets.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Insights :

- Methoxy Substitution : The 5-methoxy group in the target compound increases polarity (compared to unsubstituted 2-(2,3-dihydro-1H-inden-2-yl)acetic acid) while maintaining moderate lipophilicity (predicted XLogP3 ~2.3 for analogs) .

- ML 3000 : Though structurally distinct, ML 3000 shares the dihydroindenyl-acetic acid motif and demonstrates how bulky substituents (e.g., chlorophenyl) improve anti-inflammatory activity while reducing gastrointestinal toxicity .

Pharmacological and Physicochemical Properties

Anti-Inflammatory Activity

Physicochemical Data

Key Observations :

- The methoxy group slightly increases polarity compared to non-substituted analogs, improving aqueous solubility.

- ML 3000’s higher XLogP3 reflects enhanced membrane permeability but may limit oral bioavailability.

Biological Activity

2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid, with the molecular formula C₁₂H₁₄O₃ and CAS Number 78698-48-3, is a compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, particularly in cancer research, and provides an overview of various studies that have investigated its efficacy.

- Molecular Weight : 206.24 g/mol

- Structure : The compound features a methoxy group and an indene derivative, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid include potential anticancer properties, as well as other pharmacological effects. Below are key findings from various studies:

Anticancer Activity

Recent studies have indicated that compounds structurally related to 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid exhibit significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of related compounds on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds showed IC₅₀ values ranging from 2.43 to 14.65 μM, indicating substantial growth inhibition compared to non-cancerous cell lines .

- Table 1 : Cytotoxic Activity of Related Compounds

Compound Cell Line IC₅₀ (μM) Compound A MDA-MB-231 4.98 Compound B HepG2 7.84 Compound C MDA-MB-231 10.0 - Mechanism of Action :

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have been investigated for other biological activities:

-

Anti-inflammatory Effects :

- Some studies have suggested that related compounds may exhibit anti-inflammatory properties, although specific data on 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid is limited.

-

Antimicrobial Activity :

- Preliminary assessments indicate potential antimicrobial effects; however, detailed studies specifically targeting this compound are still needed.

Case Studies and Research Findings

Several case studies highlight the importance of structural modifications in enhancing biological activity:

- Structural Modifications :

- Molecular Docking Studies :

Q & A

Q. What are the optimal synthetic routes for 2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation followed by ester hydrolysis. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for alkylation efficiency.

- Temperature control : Maintain ≤80°C to prevent indenyl ring decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Ester hydrolysis : Use NaOH/ethanol under reflux, followed by acidification to precipitate the acetic acid derivative. Monitor pH to avoid over-acidification .

Q. How can researchers ensure the purity and structural integrity of the compound during synthesis?

- Methodological Answer :

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% threshold).

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.7–3.9 ppm; indenyl protons as multiplet signals) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out side products.

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation.

- Avoid aqueous solutions; lyophilize for long-term stability.

- Monitor degradation via periodic HPLC analysis (look for peaks at retention times ±5% of the parent compound) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer :

- In vitro assays :

- Plasma protein binding: Ultrafiltration with LC-MS quantification.

- Metabolic stability: Incubate with liver microsomes (human/rat), track parent compound depletion.

- In vivo PK : Administer via IV/oral routes in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 24h. Use LC-MS/MS for quantification (LLOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ .

Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro and in vivo models?

- Methodological Answer :

- Cross-validation : Use orthogonal assays (e.g., receptor binding vs. functional cAMP assays).

- Species specificity : Compare human vs. rodent enzyme targets (e.g., COX-2 inhibition assays).

- Metabolite profiling : Identify active metabolites via hepatocyte incubation and LC-HRMS. Adjust dose-response curves accordingly .

Q. How can computational modeling predict the compound’s reactivity and guide experimental design?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., acid-catalyzed ring-opening).

- Molecular dynamics : Simulate binding to target proteins (e.g., G-protein-coupled receptors) to prioritize synthesis of analogs.

- Reaction path search : Apply algorithms like GRRM to explore intermediates and transition states .

Q. What advanced techniques are suitable for analyzing enantiomeric purity, given the compound’s chiral center?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to separate enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration via CD spectra (compare with known standards).

- X-ray crystallography : Resolve crystal structure if single crystals are obtainable (requires slow evaporation from ethanol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardize protocols : Use USP/Ph.Eur. guidelines for solubility testing (e.g., shake-flask method, 24h equilibrium).

- Solvent selection : Test in buffered solutions (pH 1.2–7.4) and DMSO.

- Validate with DSC : Differential scanning calorimetry to detect polymorphic forms affecting solubility .

Q. What experimental controls are critical when investigating the compound’s neuroprotective effects in cell cultures?

- Methodological Answer :

- Negative controls : Use vehicle (e.g., DMSO ≤0.1%) and scrambled siRNA.

- Positive controls : Include known neuroprotectants (e.g., riluzole or memantine).

- Cell viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) to rule out cytotoxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.